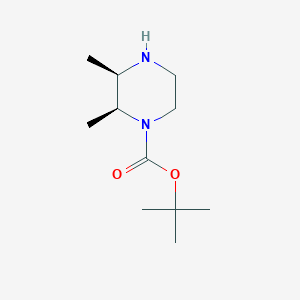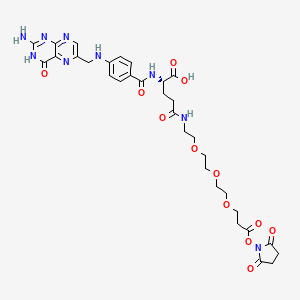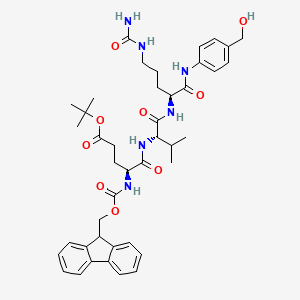
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP: is a synthetic peptide compound that combines several functional groups and protective groups. The compound is primarily used in the field of peptide synthesis and drug delivery systems. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, tert-butyloxycarbonyl (Boc) group, and p-nitrophenyl (PNP) ester makes it a versatile building block for creating complex peptide structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process begins with the attachment of the C-terminal amino acid to a resin. The Fmoc group is used to protect the N-terminal amino group, while the Boc group protects the side chain of the glutamic acid residue. The synthesis proceeds through a series of coupling and deprotection steps, with each amino acid being added sequentially.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid (TFA).
Coupling Reactions: The peptide bonds are formed using coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The p-nitrophenyl ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Substitution: Amines in the presence of a base.
Major Products:
Deprotected Peptides: Removal of Fmoc and Boc groups yields the free peptide.
Coupled Peptides: Formation of peptide bonds between amino acids.
Substituted Products: Formation of amide bonds with the p-nitrophenyl ester.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is used as a building block in the synthesis of complex peptides and proteins. Its protective groups allow for selective deprotection and coupling reactions, facilitating the creation of intricate peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors.
Medicine: The compound is used in the development of peptide-based drugs and drug delivery systems. Its ability to form stable peptide bonds and undergo selective deprotection makes it ideal for creating prodrugs and targeted therapies.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its versatility and stability make it a valuable tool for drug development and production.
Mecanismo De Acción
The mechanism of action of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminal amino group, preventing unwanted reactions during peptide elongation. The Boc group protects the side chain of the glutamic acid residue, allowing for selective deprotection and coupling. The p-nitrophenyl ester acts as an activated ester, facilitating nucleophilic substitution reactions with amines to form amide bonds.
Comparación Con Compuestos Similares
Fmoc-Glu-(Boc)-Val-Cit-PAB: Similar structure but lacks the p-nitrophenyl ester.
Fmoc-Glu-Val-Cit-PAB-PNP: Similar structure but lacks the Boc group.
Fmoc-Glu-(Boc)-Val-Cit-PAB: Similar structure but lacks both the p-nitrophenyl ester and the Boc group.
Uniqueness: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is unique due to the combination of protective groups and the activated ester. This combination allows for selective deprotection and coupling reactions, making it a versatile building block for peptide synthesis. The presence of the p-nitrophenyl ester also facilitates the formation of amide bonds, which is crucial for creating complex peptide structures.
Propiedades
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N7O13/c1-29(2)42(55-44(59)40(24-25-41(57)69-49(3,4)5)54-47(62)66-28-38-36-13-8-6-11-34(36)35-12-7-9-14-37(35)38)45(60)53-39(15-10-26-51-46(50)61)43(58)52-31-18-16-30(17-19-31)27-67-48(63)68-33-22-20-32(21-23-33)56(64)65/h6-9,11-14,16-23,29,38-40,42H,10,15,24-28H2,1-5H3,(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H3,50,51,61)/t39-,40-,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCVTKFTVOYBD-LIHJDWACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-4-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid;2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-(2-azidoethoxy)ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B8113839.png)







![1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane](/img/structure/B8113888.png)


